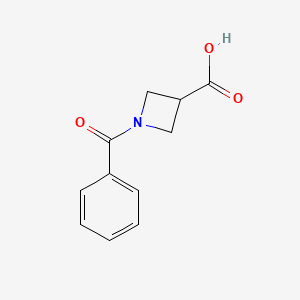

1-Benzoylazetidine-3-carboxylic acid

Vue d'ensemble

Description

1-Benzoylazetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocyclic compound. Azetidines, the class of compounds to which it belongs, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzoylazetidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of azetidine-2-carbonitriles with benzoyl chloride under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzoylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Benzylamine or other nucleophiles under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with reduced functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Properties

1-Benzoylazetidine-3-carboxylic acid has been investigated for its potential as an antimicrobial agent. Studies indicate that derivatives of azetidine-3-carboxylic acid exhibit activity against various bacterial and viral infections, suggesting a promising avenue for the development of new antibiotics or antiviral drugs .

Cancer Research

Research has explored the compound's role in cancer treatment. The metabolic activation of this compound has been studied to understand its interactions with proteins in liver and kidney tissues, which may lead to the identification of novel therapeutic targets in oncology .

Neuroprotective Effects

Recent studies suggest that azetidine derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier could make this compound a candidate for treating neurodegenerative diseases, although further research is required to substantiate these effects.

Agricultural Applications

Plant Growth Regulants

The compound has been employed in agricultural settings as a plant growth regulator. Research indicates that derivatives can selectively sterilize the male parts of plants, which can be beneficial for controlling unwanted plant reproduction and enhancing crop yields .

Synthetic Chemistry Applications

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are utilized in the preparation of more complex azetidine structures through established synthetic routes, facilitating the development of new chemical entities with potential applications across multiple fields .

Novel Synthetic Routes

Innovative synthetic strategies involving this compound have been developed to enhance yield and efficiency. For instance, methods utilizing this compound allow for effective separation from reaction mixtures, improving the overall process of synthesizing azetidine derivatives .

Case Studies

Mécanisme D'action

The mechanism by which 1-benzoylazetidine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s ring strain and functional groups enable it to participate in various chemical reactions, influencing biological processes and material properties. For instance, its interaction with enzymes can inhibit or modify their activity, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.

1-Benzylazetidine-3-carboxylic acid: A closely related compound with a benzyl group instead of a benzoyl group.

Uniqueness: 1-Benzoylazetidine-3-carboxylic acid is unique due to its specific functional groups, which impart distinct reactivity and stability characteristics. Its benzoyl group enhances its potential for participating in various chemical reactions, making it a versatile compound in synthetic and medicinal chemistry .

Activité Biologique

1-Benzoylazetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 235.236 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 421.2 ± 45.0 °C at 760 mmHg

- Flash Point : 208.5 ± 28.7 °C

These properties indicate that the compound is stable under standard conditions, which is essential for its application in biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme.

Interaction with Biological Targets

The benzoyl group enhances binding affinity to various receptors and enzymes, while the azetidine ring contributes to its overall stability and reactivity. The carboxylic acid moiety is crucial for the compound's interaction with biological molecules, facilitating hydrogen bonding and ionic interactions that are vital for its biological efficacy.

Antimicrobial Properties

Recent studies have suggested that derivatives of azetidine compounds, including this compound, exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anticancer Activity

Research has indicated that azetidine derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cellular homeostasis and promotion of programmed cell death .

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of several azetidine derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| Control (Penicillin) | 8 | Staphylococcus aureus |

This table summarizes the antimicrobial activity observed in the study, highlighting the potential of this compound as an alternative therapeutic agent.

Evaluation in Cancer Research

In another significant study, researchers evaluated the anticancer effects of azetidine derivatives, including this compound, on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC values indicating substantial cytotoxicity at micromolar concentrations .

Propriétés

IUPAC Name |

1-benzoylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHNHJCFPFOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538626 | |

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97639-63-9 | |

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.